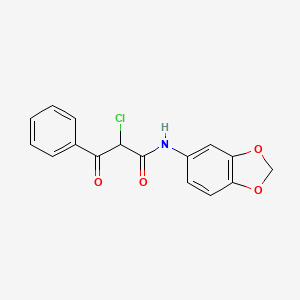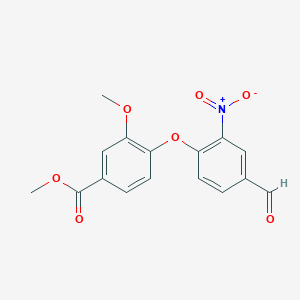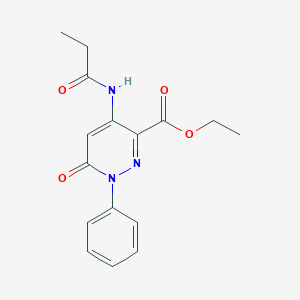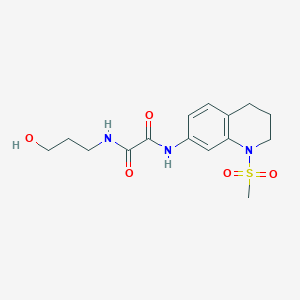
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chloro group, and a phenyl group
Wirkmechanismus
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible and Heat shock protein HSP 90-alpha . These proteins play crucial roles in various cellular processes, including immune response and protein folding, respectively.
Mode of Action
Based on the targets of similar compounds, it can be inferred that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes .
Result of Action
Similar compounds have been found to have anticancer activity, causing cell cycle arrest and inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide typically involves multiple steps, starting with the formation of the benzodioxole ring. One common approach is the reaction of 2H-1,3-benzodioxol-5-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the intermediate chloroamide, which is then further reacted with phenylmagnesium bromide to introduce the phenyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Amines
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and organic materials.
Biology: In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide has been studied for its potential biological activity. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloro-3-oxo-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO4/c17-14(15(19)10-4-2-1-3-5-10)16(20)18-11-6-7-12-13(8-11)22-9-21-12/h1-8,14H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFDLBGIKMQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2949252.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
![ethyl 2-phenyl-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2949262.png)

![Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B2949266.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2949269.png)

![4-[2-(Methylamino)-2-oxoethyl]benzoic acid](/img/structure/B2949272.png)

